molecular formula C6H8BrClN2O2 B1265972 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin CAS No. 89415-46-3

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

Cat. No.: B1265972
CAS No.: 89415-46-3
M. Wt: 255.5 g/mol
InChI Key: KSCABRBCUQVNLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin can be synthesized through the halogenation of 5-ethyl-5-methylhydantoinThe reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the selective halogenation of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin involves the release of active halogen species, such as hypobromous acid and hypochlorous acid, upon contact with water. These species are potent oxidizing agents that disrupt microbial cell membranes and proteins, leading to cell death . The compound targets various molecular pathways involved in microbial metabolism and replication .

Comparison with Similar Compounds

  • 1,3-Dibromo-5,5-dimethylhydantoin
  • 1,3-Dichloro-5,5-dimethylhydantoin
  • 1-Bromo-3-chloro-5,5-dimethylhydantoin

Comparison: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balanced reactivity profile, making it suitable for a wide range of applications. Its dual halogenation (bromine and chlorine) provides enhanced antimicrobial efficacy compared to compounds with single halogenation .

Properties

IUPAC Name

1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2/c1-3-6(2)4(11)9(8)5(12)10(6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCABRBCUQVNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1Br)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335887
Record name 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89415-46-3, 91112-66-2
Record name 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, bromochloro-5-ethyl-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ70V491J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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